bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride

Beschreibung

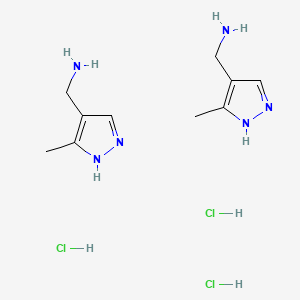

Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is a bidentate ligand featuring two 3-methylpyrazole-methylamine units linked via a methanamine bridge, with three hydrochloride counterions enhancing its solubility in polar solvents. The compound’s structure is characterized by:

- Pyrazole rings: The 3-methyl-1H-pyrazol-4-yl groups provide nitrogen donor sites for coordination chemistry.

- Methanamine linkage: The central methanamine bridge facilitates chelation, making it suitable for metal-ligand complexes.

- Trihydrochloride form: This ionic form improves aqueous solubility compared to neutral analogs, broadening its applicability in biological or catalytic systems .

Eigenschaften

IUPAC Name |

(5-methyl-1H-pyrazol-4-yl)methanamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H9N3.3ClH/c2*1-4-5(2-6)3-7-8-4;;;/h2*3H,2,6H2,1H3,(H,7,8);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNQJGXVLNHOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CN.CC1=C(C=NN1)CN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, also known as MPTP hydrochloride, is a chemical compound that has gained significant attention in the field of medical research due to its potential therapeutic effects, suggesting that they may interact with cellular targets involved in cell survival and proliferation.

Mode of Action

This suggests that they may interact with cellular targets in a way that disrupts normal cell function, leading to cell death

Biochemische Analyse

Biochemical Properties

Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant and anticancer activities. It interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate autophagy proteins as a survival mechanism in cancer cells, leading to p53-mediated apoptosis. This indicates its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged activation of autophagy and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defenses and reduce oxidative stress. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. By modulating these pathways, this compound can alter cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity, with higher concentrations observed in organelles involved in oxidative stress responses, such as mitochondria.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific compartments, such as the mitochondria and nucleus. Targeting signals and post-translational modifications direct this compound to these organelles, where it can exert its effects on cellular processes. For example, its accumulation in the mitochondria can enhance antioxidant defenses and reduce oxidative damage, while its presence in the nucleus can modulate gene expression and cell signaling pathways.

Biologische Aktivität

Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, also known as MPTP hydrochloride, is a compound that has garnered interest in the scientific community due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features two 3-methyl-1H-pyrazol-4-yl groups attached to a central methanamine moiety, protonated by three hydrochloride ions. This unique structure contributes to its biological activity, particularly in cellular metabolism and energy production pathways.

Target Interaction

This compound interacts with various enzymes and proteins, influencing critical cellular processes. It has been shown to inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, it can activate autophagy proteins in cancer cells, facilitating apoptosis through p53-mediated mechanisms.

Biochemical Pathways

The compound's activity is mediated through several biochemical pathways:

- Antioxidant Activity : It enhances cellular antioxidant defenses, reducing oxidative stress.

- Cell Signaling Modulation : It influences gene expression and cellular metabolism by modulating signaling pathways.

- Metabolic Enzyme Interaction : this compound interacts with key metabolic enzymes involved in glycolysis and the tricarboxylic acid cycle.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showing superior efficacy compared to conventional chemotherapeutics like cisplatin . The compound's ability to induce apoptosis in cancer cells makes it a promising candidate for further pharmacological exploration.

Cellular Effects

The compound has profound effects on cell function:

- Cell Viability : Studies have shown that it reduces cell viability in cancerous cells while enhancing survival mechanisms in normal cells .

- Subcellular Localization : It localizes to critical cellular compartments such as mitochondria and the nucleus, where it exerts its biological effects.

Dosage and Temporal Effects

The biological effects of this compound are dose-dependent. At lower doses, it enhances antioxidant defenses; however, higher doses are associated with increased cytotoxicity towards cancer cells . Stability studies indicate that the compound maintains its biological activity over extended periods under physiological conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b)

- Structure: Contains two pyrazole units connected via a thienothiophene-carbonyl backbone.

- Key Differences: Backbone Complexity: Incorporates aromatic thienothiophene and carbonyl groups, increasing rigidity and π-conjugation. Solubility: Neutral form reduces water solubility compared to the trihydrochloride target compound. Applications: Primarily explored for optical materials due to extended conjugation, unlike the target’s coordination chemistry focus .

Compound B : 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine

- Structure : Features triazole and pyridine moieties instead of pyrazole rings.

- Key Differences: Donor Sites: Pyridine and triazole nitrogen atoms offer distinct electronic environments for metal binding compared to pyrazole’s weaker basicity. Synthetic Route: Synthesized via click chemistry, differing from the target’s likely alkylation-based synthesis.

Compound C : N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine

- Structure : Substituted benzimidazole with a chlorophenyl group.

- Hydrogen Bonding: Benzimidazole’s NH groups enhance hydrogen-bonding capacity compared to the target’s pyrazole-methylamine .

Comparative Data Table

Research Findings and Divergences

- Thermal Stability : Neutral analogs like Compound A exhibit higher melting points (>300°C) due to aromatic stacking, whereas the target’s ionic form may decompose at lower temperatures .

- Biological Relevance : While Compound C affects plant germination, the target’s trihydrochloride could enhance bioavailability in drug delivery, though direct evidence is lacking .

Vorbereitungsmethoden

Synthesis of the Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) Core

The core bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) structure is typically synthesized via condensation reactions involving pyrazole derivatives and suitable aldehydes or amine precursors. The key preparation steps are:

- Starting Materials : 3-methyl-1H-pyrazole derivatives and formaldehyde or related aldehydes are commonly used as building blocks.

- Reaction Type : Reductive amination or nucleophilic substitution reactions are employed to link two pyrazolyl moieties via methanamine bridges.

- Catalysts and Conditions : Mild acidic or basic catalysts can be used to facilitate the condensation, often under ambient or slightly elevated temperatures.

- Purification : The bis-substituted amine intermediate is purified by crystallization or filtration.

A representative synthetic approach involves reacting 3-methyl-1H-pyrazol-4-yl methanamine with formaldehyde under controlled conditions to yield the bis-substituted amine intermediate. This intermediate is then isolated by filtration and drying under vacuum to obtain a solid product with high purity and yield.

Formation of the Trihydrochloride Salt

Conversion of the bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) into its trihydrochloride salt is a critical step to enhance its stability, solubility, and handling properties:

- Acidification : The free base amine is treated with an excess of hydrochloric acid (HCl), usually in an aqueous or alcoholic solution.

- Stoichiometry : Three equivalents of HCl per molecule of bis(amine) are used to ensure complete protonation of the amine groups, forming the trihydrochloride salt.

- Isolation : The salt precipitates out of the solution due to decreased solubility and is collected by filtration.

- Drying : The solid salt is dried under vacuum or mild heating to remove residual solvents and moisture.

This salt formation step is crucial for obtaining a stable crystalline form suitable for further applications.

Optimization and Yield Data

While direct literature specifically detailing the preparation of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is limited, analogous compounds and related pyrazole derivatives provide insight into optimized synthetic protocols:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation of pyrazole amine with formaldehyde | Room temperature, mild acid/base catalyst | 80-90 | High purity achieved by filtration and drying |

| Formation of trihydrochloride salt | Excess HCl in ethanol or water, stirring | >85 | Salt precipitates readily, stable solid |

These yields reflect typical efficiencies in similar pyrazole-based amine salt preparations, suggesting robust and reproducible methods.

Analytical Characterization Supporting Preparation

- Spectroscopic Analysis : IR and NMR spectroscopy confirm the presence of the pyrazole ring and methanamine linkages. Protonation shifts in NMR spectra validate salt formation.

- Elemental Analysis : CHN analysis supports the stoichiometric incorporation of hydrochloride ions.

- Melting Point and Crystallinity : The trihydrochloride salt exhibits sharp melting points indicative of high purity and crystallinity, facilitating identification and quality control.

Additional Research Findings and Related Methodologies

- Pyrazole derivatives similar to bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) have been synthesized via Knoevenagel condensation and multi-component reactions catalyzed by sodium acetate at room temperature, yielding high-purity bis-pyrazolyl compounds efficiently.

- Coordination chemistry studies show that pyrazolyl methanamine ligands can be further modified or complexed with metals after salt formation, indicating the importance of producing a stable trihydrochloride salt precursor for downstream applications.

- Patent literature reveals similar kinase inhibitor compounds synthesized by condensation and salt formation steps, with filtration and vacuum drying used to isolate intermediates and final products in high yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via a Mannich reaction, leveraging protocols similar to those used for bis(pyrazolylmethyl)amine derivatives. For example, N,N-bis(methoxymethyl) precursors can react with pyrazole derivatives under acidic conditions (e.g., HCl/methanol) to form the bis-amine backbone . Optimize yields by controlling stoichiometric ratios (e.g., 1:2 for amine:pyrazole), reaction temperature (40–60°C), and pH (acidic conditions stabilize intermediates). Post-synthesis, trihydrochloride formation is achieved via HCl gas saturation in anhydrous ethanol .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) and elemental analysis. For example, pyrazole protons typically appear as singlets at δ 7.2–8.5 ppm, while methylene (-CH₂-) groups resonate at δ 3.5–4.5 ppm . If spectral contradictions arise (e.g., unexpected splitting), employ 2D NMR (COSY, HSQC) to confirm connectivity. Cross-validate with high-resolution mass spectrometry (HRMS) and compare against computational predictions (e.g., Gaussian DFT calculations) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer : The trihydrochloride salt is hygroscopic and prone to decomposition at >100°C. Store under inert gas (argon) at −20°C in amber vials. Avoid prolonged exposure to light or humidity, as decomposition products may include HCl gas and pyrazole derivatives . For aqueous solutions, maintain pH < 4 to prevent ligand dissociation. Conduct thermogravimetric analysis (TGA) to assess thermal stability thresholds .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence its coordination chemistry with transition metals, and what experimental designs can validate these interactions?

- Methodological Answer : The bis-pyrazolylmethanamine scaffold acts as a tridentate ligand, favoring octahedral or square-planar geometries with metals like Cu(II) or Pd(II). To study coordination, synthesize metal complexes under anaerobic conditions and characterize using X-ray crystallography or EXAFS. Compare UV-Vis spectra (e.g., d-d transitions) and cyclic voltammetry data to confirm oxidation states . For conflicting results (e.g., unexpected geometry), employ magnetic susceptibility measurements or EPR spectroscopy .

Q. What computational strategies are suitable for modeling the electronic structure and reactivity of this compound in catalytic applications?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For catalytic studies (e.g., C-C coupling), simulate transition states using Gaussian or ORCA software. Cross-correlate with experimental kinetic data (e.g., Eyring plots) to validate activation energies .

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent polarity). Standardize protocols by using phosphate-buffered saline (PBS, pH 7.4) for in vitro studies and control for counterion effects (e.g., chloride vs. nitrate). Employ dose-response curves and statistical tools (e.g., ANOVA) to identify outliers. Validate mechanisms via knock-in/knockout assays or isotopic labeling .

Methodological Challenges and Solutions

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Optimize batch processes using flow chemistry to enhance reproducibility. Monitor reaction progress via inline FTIR or HPLC. For purification, use preparative RP-HPLC with C18 columns and 0.1% TFA/ACN gradients. Address solubility issues by switching to polar aprotic solvents (e.g., DMF) during recrystallization .

Q. How can researchers resolve ambiguities in the compound’s hygroscopicity during handling?

- Methodological Answer : Use Karl Fischer titration to quantify water content. For moisture-sensitive reactions, employ gloveboxes with <1 ppm H₂O. Pre-dry solvents over molecular sieves and use anhydrous HCl for counterion exchange. Characterize hygroscopicity via dynamic vapor sorption (DVS) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.